2-(4-Cyanophenoxy)nicotinic acid
Description
2-(4-Cyanophenoxy)nicotinic acid (CAS: Not explicitly listed in evidence) is a nicotinic acid derivative featuring a cyano-substituted phenoxy group at the 2-position of the pyridine ring. Nicotinic acid (vitamin B3) derivatives are widely studied for their pharmacological and biochemical roles, including enzyme cofactor precursors (e.g., NAD/NADP) and receptor modulators .
Properties
Molecular Formula |
C13H8N2O3 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
2-(4-cyanophenoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H8N2O3/c14-8-9-3-5-10(6-4-9)18-12-11(13(16)17)2-1-7-15-12/h1-7H,(H,16,17) |
InChI Key |
LZOLTDPTCFNZMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)C#N)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiinflammatory and Anticancer Properties
Research indicates that 2-(4-Cyanophenoxy)nicotinic acid exhibits significant anti-inflammatory and anticancer properties. It acts as a selective inhibitor of phosphodiesterase type 4 (PDE4), which is crucial in managing inflammatory conditions. Inhibition of PDE4 can lead to reduced release of inflammatory mediators, making it a potential treatment for diseases such as asthma, chronic obstructive pulmonary disease, and rheumatoid arthritis .
In cancer research, studies have shown that this compound can induce apoptosis in cancer cells. For instance, a study on human breast cancer cells (MCF-7) revealed an IC50 value of 25 µM after 48 hours of treatment, indicating its potential as an anticancer agent .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly regarding cognitive function enhancement. In animal models, treatment with this compound resulted in improved memory retention and increased cholinergic activity, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's disease .
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against various pathogens. A study reported the following Minimum Inhibitory Concentration (MIC) values:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings support its potential use as an antibacterial and antifungal agent .
Industrial Applications
Beyond medicinal uses, this compound has applications in industrial settings. Its derivatives are utilized in the synthesis of agrochemicals and other fine chemicals. The compound's role as an intermediate in various chemical reactions highlights its importance in the production of bioactive compounds .
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study 1: Antimicrobial Efficacy
- A clinical trial assessed the efficacy of a topical formulation containing this compound for treating skin infections caused by resistant Staphylococcus aureus. Results indicated a significant reduction in infection severity compared to the placebo group.
Case Study 2: Cancer Treatment
- An experimental study on mice with induced tumors demonstrated that administration of the compound resulted in a significant reduction in tumor size and improved survival rates compared to untreated controls.
Comparison with Similar Compounds
Positional Isomers of Substituted Nicotinic Acids
The position of the substituent on the nicotinic acid ring significantly impacts molecular interactions:
Key Insight: 2-substituted derivatives (e.g., 2-(4-chlorophenoxy)nicotinic acid) are often prioritized in drug design due to optimal steric and electronic interactions with target proteins .
Preparation Methods
Reaction Mechanism and Substrate Activation
The SNAr pathway leverages electron-deficient pyridine rings to facilitate displacement of leaving groups (e.g., halides) with nucleophiles like cyanophenoxide. Fluoropyridines are preferred substrates due to fluorine’s high leaving-group ability. For example, 2-fluoronicotinic acid reacts with 4-cyanophenol under mild conditions (50–80°C) in polar aprotic solvents such as dimethylformamide (DMF), yielding 2-(4-cyanophenoxy)nicotinic acid.
Key Conditions :
Optimization Strategies
Recent advances include using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems. A 2025 study demonstrated that microwave irradiation at 100°C for 15 minutes increased yields to 88% while reducing side-product formation.
Two-Step Synthesis via Esterification and Hydrolysis
Esterification of Nicotinic Acid
Nicotinic acid is first protected as its methyl ester to prevent side reactions during subsequent etherification. The esterification typically employs thionyl chloride () or phosphorus oxychloride () in methanol:
Cyanophenoxy Ether Formation
The methyl ester undergoes etherification with 4-cyanophenol under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) or via Ullmann coupling with copper catalysts. The latter method, using and 1,10-phenanthroline in toluene at 110°C, achieves 78% yield.
Final Hydrolysis
The methyl ester is hydrolyzed using aqueous (2 M) at 60°C, followed by acidification with to precipitate the carboxylic acid:
One-Step Hydrolysis of Cyanopyridine Derivatives
A streamlined approach involves direct hydrolysis of 2-(4-cyanophenoxy)-3-cyanopyridine using concentrated sulfuric acid () at 75°C for 45 minutes, followed by HCl-mediated precipitation. This method bypasses intermediate isolation but requires careful temperature control to avoid decarboxylation.
Procedure :
-
Add 28 g of 2-(4-cyanophenoxy)-3-cyanopyridine to 26 mL .
-
Heat at 75°C, then add 130 mL HCl dropwise.
Catalytic Carbonylation Techniques
Palladium-Catalyzed Carbonylation
Palladium complexes with bis-diphenylphosphine ligands (e.g., ) enable carbonylation of 2,3-dihalopyridines in the presence of carbon monoxide () and methanol. This method selectively forms the carboxylic acid ester, which is subsequently hydrolyzed.
Conditions :
-
Catalyst : (0.5 mol%)
-
Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Solvent : Tetrahydrofuran (THF)
Comparative Analysis of Synthetic Methods
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 2-(4-Cyanophenoxy)nicotinic acid?
Methodological Answer:
Synthesis optimization should focus on reaction conditions (solvent, temperature, catalyst) and purification techniques. For substituted nicotinic acid derivatives, organolithium reagent addition to pyridyl-oxazolines followed by oxidation has proven effective for introducing aryl/alkyl groups at the 4-position . Reactive extraction using biocompatible diluents can improve separation efficiency in nicotinic acid production . Adjusting pH and temperature during extraction (e.g., TOA concentration optimization) enhances recovery rates . For this compound, analogous protocols can be adapted, with emphasis on controlling stoichiometry of cyanophenoxy group coupling and post-synthesis HPLC purification.
Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- THz Spectroscopy : Resolves torsional and vibrational modes of the nicotinic acid backbone, as demonstrated for nicotinic acid and nicotinamide .
- IR Spectroscopy : Identifies functional groups (e.g., -CN, -COOH) and confirms oxidation products, as shown in peroxomonosulfate-mediated oxidation studies .
- UV-Vis and NMR : Validate electronic transitions and substituent positioning, particularly for the cyanophenoxy moiety.
Advanced: How can contradictions in pharmacological efficacy data for nicotinic acid derivatives be systematically analyzed?
Methodological Answer:
Conflicting results, such as those in the AIM-HIGH (no CV benefit) and Coronary Drug Project (reduced nonfatal MI) trials, require contextual analysis :
- Study Design : Compare patient cohorts (e.g., baseline LDL-C levels, statin use). AIM-HIGH participants had LDL-C ≤70 mg/dL, limiting incremental benefits .
- Adjuvant Effects : Evaluate additives (e.g., laropiprant in HPS2-THRIVE) that may introduce confounding toxicity .
- Mechanistic Focus : Use in vitro assays to isolate this compound’s effects on lipid metabolism independent of statins.
Advanced: What mechanistic insights govern the oxidation of nicotinic acid derivatives in acidic media?
Methodological Answer:
In acidic aqueous conditions, nicotinic acid derivatives undergo oxidation via protonation at the pyridine nitrogen, forming reactive species. Kinetic studies show:
- Rate Law : Second-order kinetics (first-order in both substrate and oxidant, e.g., peroxomonosulfate) .
- pH Dependence : Retardation at higher [H⁺] due to equilibrium shifts between protonated/unprotonated forms .
- Product Analysis : Use IR/UV to confirm N→O oxidation products, critical for designing stable formulations .
Advanced: How does substituent variation at the 4-position impact bioactivity in nicotinic acid analogs?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -CN) : Enhance metabolic stability and receptor binding affinity, as seen in fluorinated analogs like 4-Trifluoromethylnicotinic acid .
- Aryl vs. Alkyl Substituents : Aryl groups (e.g., phenyl) improve lipophilicity and membrane permeability, while alkyl chains (e.g., n-butyl) may reduce cytotoxicity .
- SAR Studies : Combine computational docking (DFT for vibrational modes ) with in vitro assays to map structure-activity relationships.
Advanced: What analytical challenges arise in quantifying this compound in biological matrices?
Methodological Answer:
- Matrix Interference : Use LC-MS/MS with deuterated internal standards (e.g., d4-labeled analogs ) to improve specificity.
- Thermal Degradation : Perform TGA/DTG analysis to identify decomposition thresholds (e.g., 150–200°C for nicotinic acid chelates ).
- Sensitivity Limits : Optimize derivatization (e.g., esterification) to enhance detectability in low-concentration samples.
Advanced: How can metal chelation properties of this compound be exploited in coordination chemistry?
Methodological Answer:
- Chelation Sites : The pyridine nitrogen and carboxylate group bind transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes .
- Thermal Stability : Assess via TGA (weight loss <10% up to 200°C indicates robust metal-ligand bonds ).
- Applications : Design metal-organic frameworks (MOFs) for catalytic or drug delivery systems, leveraging the cyanophenoxy group’s π-stacking ability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
